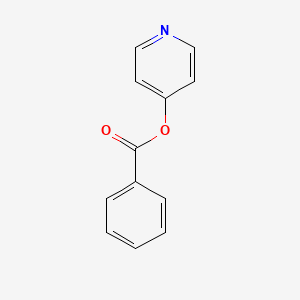
Pyridin-4-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to the benzoate moiety at the fourth position. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the field of metal-organic frameworks (MOFs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-yl benzoate typically involves the esterification of benzoic acid with pyridin-4-yl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions: Pyridin-4-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in pyridin-4-yl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Pyridin-4-yl benzoic acid.
Reduction: Pyridin-4-yl benzyl alcohol.
Substitution: Various substituted pyridin-4-yl benzoates depending on the electrophile used.
科学研究应用
Pyridin-4-yl benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of pyridin-4-yl benzoate in various applications is primarily based on its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties such as enhanced stability, selective adsorption, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in MOFs or the inhibition of microbial growth in biological studies .
相似化合物的比较
Pyridin-4-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: Similar in structure but with the pyridine ring attached at the third position.
4-(Pyridin-3-yl)benzoate: The pyridine ring is attached at the fourth position but with a different substitution pattern on the pyridine ring.
4-(Pyridin-2-yl)benzoate: The pyridine ring is attached at the fourth position with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
属性
CAS 编号 |
36228-61-2 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
InChI 键 |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



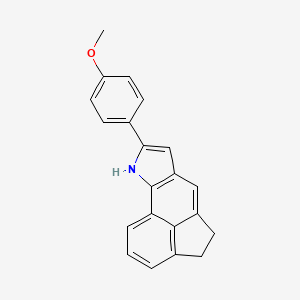
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
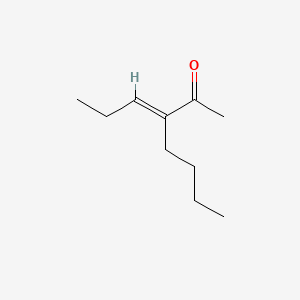
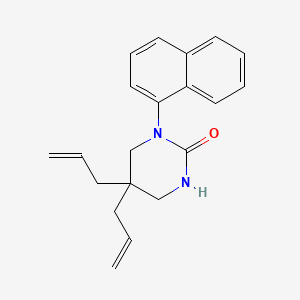
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
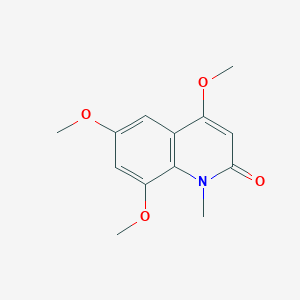
![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
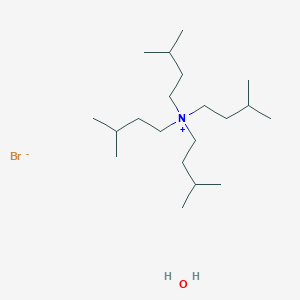
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
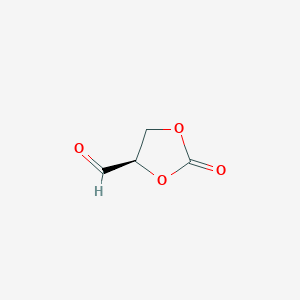
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
